molecular formula C13H8BrN3O4 B2788816 (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-bromofuran-2-carboxylate CAS No. 431930-93-7

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-bromofuran-2-carboxylate

Cat. No.: B2788816
CAS No.: 431930-93-7
M. Wt: 350.128
InChI Key: DQAHGYRXDVUAQK-UHFFFAOYSA-N
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Description

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-bromofuran-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-bromofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the triazine ring, followed by the introduction of the bromofuran carboxylate group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also essential to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various halogenated derivatives.

Scientific Research Applications

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-bromofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-chlorofuran-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-iodofuran-2-carboxylate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-bromofuran-2-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O4/c14-11-6-5-10(21-11)13(19)20-7-17-12(18)8-3-1-2-4-9(8)15-16-17/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAHGYRXDVUAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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